molecular formula C5H8ClN3O2 B15365141 5-(Aminomethyl)isoxazole-3-carboxamide hydrochloride

5-(Aminomethyl)isoxazole-3-carboxamide hydrochloride

Cat. No.: B15365141
M. Wt: 177.59 g/mol
InChI Key: GRSSUGHEBAOGRK-UHFFFAOYSA-N
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Description

5-(Aminomethyl)isoxazole-3-carboxamide hydrochloride is a chemical compound with significant applications in scientific research and industry This compound is characterized by its unique structure, which includes an isoxazole ring, an aminomethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)isoxazole-3-carboxamide hydrochloride typically involves multiple steps. One common method starts with the reaction of an appropriate isoxazole derivative with an aminomethyl group donor under specific conditions. The reaction conditions, such as temperature, pressure, and choice of solvent, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethyl)isoxazole-3-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

5-(Aminomethyl)isoxazole-3-carboxamide hydrochloride has diverse applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.

  • Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-(Aminomethyl)isoxazole-3-carboxamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 5-(Aminomethyl)furan-2-yl)methanol

  • 4-(Aminomethyl)benzoic acid

  • 2-Amino-2-methylpropan-1-ol (Aminomethyl propanol)

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Properties

Molecular Formula

C5H8ClN3O2

Molecular Weight

177.59 g/mol

IUPAC Name

5-(aminomethyl)-1,2-oxazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C5H7N3O2.ClH/c6-2-3-1-4(5(7)9)8-10-3;/h1H,2,6H2,(H2,7,9);1H

InChI Key

GRSSUGHEBAOGRK-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1C(=O)N)CN.Cl

Origin of Product

United States

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